6-Bromobenzo[h]quinoline
Overview
Description
6-Bromobenzo[h]quinoline is a chemical compound with the molecular formula C13H8BrN . It has a molecular weight of 258.11 .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-Bromo-1-naphthylamine and Glycerol . Another method involves the Friedländer-type condensation of aminonaphthalene carbaldehydes with primary or secondary alcohols mediated by urea/KOH .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to a benzo[h]quinoline core .Chemical Reactions Analysis
In the presence of 2,4-lutidine, this compound can undergo substitution of the bromide with silver carboxylates to give rise to the corresponding Ni dimers .Scientific Research Applications
Synthesis and Biological Activity : 6-Bromobenzo[h]quinoline derivatives have been synthesized and evaluated for biological activities. Notably, they show potential as dual PI3K/mTOR inhibitors, which are important targets in cancer therapy (Liu Yanjie et al., 2017).
Heck-like Coupling and Pictet–Spengler Reaction : This compound has been used in the synthesis of benzothieno[3,2-c]quinolines through Heck-like coupling and Pictet–Spengler reactions (E. David et al., 2007).
Substituted Benzoquinazolinones Synthesis : The synthesis of 6-aminobenzo[h]quinazolinones from 6-bromobenzo[h]quinazolinones is another important application, which involves Buchwald–Hartwig amination (M. Nowak et al., 2014).
Excited-State Intramolecular Proton-Transfer Molecules : this compound derivatives have been used to create a new series of excited-state intramolecular N-H proton-transfer molecules. These molecules have applications in the field of photonics due to their wide emission tuning capabilities (Huan-Wei Tseng et al., 2015).
Chemoselective Synthesis : They are used in chemoselective synthesis methods, particularly in the formation of benzo[h]quinolines, highlighting their significance in organic synthesis (Surjeet Singh et al., 2014).
Spectroscopic Characterization and Theoretical Studies : this compound derivatives have been the subject of spectroscopic characterization and theoretical studies, contributing to our understanding of their structural and electronic properties (Nuha Wazzan et al., 2016).
Pincer Ruthenium Catalysts : They play a role in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, important in catalysis and organometallic chemistry (S. Facchetti et al., 2016).
Anti-Cancer Research : Some this compound derivatives have been synthesized and evaluated for their anti-breast cancer activity. Their potential in oncology research is significant (Xelhua Marcos et al., 2021).
Antitumor Agents : They have been explored as potential DNA-intercalating antitumor agents, showcasing their relevance in the development of new cancer therapies (F. Jafari et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-bromobenzo[h]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-12-8-9-4-3-7-15-13(9)11-6-2-1-5-10(11)12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXBRAVEDGICZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319670 | |
Record name | NSC349095 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30727-61-8 | |
Record name | NSC349095 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC349095 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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